5-Vinyl-2-norbornene
Description
Significance as a Bifunctional Monomer in Polymer Science and Organic Synthesis
The bifunctional nature of 5-Vinyl-2-norbornene (B46002), stemming from its two distinct carbon-carbon double bonds, is central to its utility. smolecule.com This duality allows for selective chemical transformations, making it a versatile building block. In polymer science, VNB is a key monomer. It is a crucial component in the production of ethylene-propylene-diene monomer (EPDM) rubber, a synthetic elastomer valued for its resistance to heat, ozone, and weathering. eneos-materials.comresearchgate.net The incorporation of VNB introduces pendant vinyl groups into the polymer backbone, which can then be used for cross-linking or further functionalization. researchgate.netallenpress.com
Beyond EPDM, VNB is employed in various polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP) and vinylic addition polymerization. smolecule.com In ROMP, the strained norbornene ring opens to form linear polymers with pendant vinyl groups. researchgate.net Vinylic addition polymerization, on the other hand, can selectively polymerize the norbornene double bond, leaving the vinyl group intact for subsequent reactions. researchgate.net This control over reactivity makes VNB a valuable monomer for creating polymers with tailored architectures and properties, such as high glass transition temperatures and specific mechanical characteristics. jove.com
In the realm of organic synthesis, the distinct reactivity of the two double bonds in VNB allows for a range of chemical modifications. The vinyl group can participate in reactions like hydrofunctionalization, such as hydroamination and hydroesterification, to introduce new functional groups. smolecule.com It can also act as a dienophile in Diels-Alder reactions. smolecule.com Furthermore, VNB can be isomerized to 5-ethylidene-2-norbornene (ENB), another important monomer in the EPDM industry. sigmaaldrich.com
Isomerism and Reactivity Profile in Chemical Transformations
This compound exists as two stereoisomers: endo-5-vinyl-2-norbornene and exo-5-vinyl-2-norbornene. nist.gov The spatial arrangement of the vinyl group relative to the bicyclic norbornene core defines these isomers. smolecule.com While commercial VNB is typically a mixture of these isomers, methods for their separation and stereoselective synthesis have been developed for specific research applications. oup.comoup.com
The reactivity of VNB is characterized by the differential behavior of its two double bonds: the highly strained endocyclic double bond of the norbornene ring and the exocyclic vinyl double bond. The strained nature of the norbornene double bond makes it particularly susceptible to ring-opening metathesis polymerization (ROMP). researchgate.net In contrast, the vinyl group is more reactive in certain addition reactions and peroxide curing processes. allenpress.com
This difference in reactivity is exploited in various polymerization strategies. For instance, in the synthesis of certain EPDM grades, Ziegler-Natta catalysts can selectively polymerize the norbornene ring, leaving the vinyl groups as pendant sites for subsequent vulcanization. Similarly, palladium-based catalysts have been developed for the selective vinylic addition polymerization of the norbornene double bond, yielding high molecular weight polymers with intact pendant vinyl groups. researchgate.net Research has shown that in some copolymerizations with ethylene (B1197577), VNB is incorporated selectively via its cyclic double bond, leaving the vinyl group unreacted for potential further modification. researchgate.net The choice of catalyst system is therefore crucial in dictating which double bond participates in the polymerization, allowing for the synthesis of polymers with diverse structures and properties.
Historical Context of Research Trajectories and Applications
The synthesis of this compound via the Diels-Alder reaction between cyclopentadiene (B3395910) and butadiene has been a known process for a considerable time. google.com Initially, a significant application of VNB was as an intermediate in the production of its isomer, 5-ethylidene-2-norbornene (ENB). wikipedia.orgchemicalbook.com ENB became a widely used third monomer in EPDM rubber due to its high sulfur vulcanization rates. researchgate.net
Over time, research has increasingly focused on the direct incorporation of VNB into polymers and its unique advantages. A key area of investigation has been its use in EPDM grades intended for peroxide curing. researchgate.netallenpress.com Studies have demonstrated that VNB-containing EPDMs exhibit significantly higher cross-linking efficiencies in peroxide curing compared to those containing ENB or dicyclopentadiene (B1670491) (DCPD). allenpress.com
In recent decades, the development of advanced catalyst systems has further expanded the research applications of VNB. The advent of well-defined catalysts for ROMP, such as Grubbs and Schrock catalysts, has enabled the synthesis of well-defined polymers from VNB with controlled molecular weights and architectures. researchgate.net Similarly, the development of selective palladium-based catalysts for addition polymerization has opened up new avenues for creating functional polynorbornenes from VNB. rscf.runorbornene.ru These advanced materials are being explored for a variety of high-performance applications, including materials for gas separation membranes, photoresists, and dielectrics. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ | nist.gov |
| Molar Mass | 120.19 g/mol | nih.gov |
| Boiling Point | 141 °C | wikipedia.org |
| Melting Point | -80 °C | |
| Density | 0.841 g/mL at 25 °C | chemicalbook.com |
Interactive Data Table: Research Findings on VNB Polymerization
| Polymerization Method | Catalyst Type | Key Finding | Reference |
| EPDM Synthesis | Ziegler-Natta | Incorporates VNB as a third monomer, providing pendant unsaturation for cross-linking. | researchgate.net |
| Peroxide Curing of EPDM | Free Radical | VNB is significantly more efficient in peroxide curing than ENB or DCPD. | allenpress.com |
| Addition Polymerization | Palladium-N-heterocyclic carbene complexes | Allows for selective polymerization of the norbornene double bond, yielding high molecular weight polymers. | rscf.ru |
| ROMP | Grubbs or Tungsten-based catalysts | The strained norbornene ring opens to form linear polymers with pendant vinyl groups. | researchgate.netmdpi.com |
| Copolymerization with Ethylene | Metallocene | VNB incorporates selectively via the cyclic double bond, leaving the vinyl group for further modification. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
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InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2 | |
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InChI Key |
INYHZQLKOKTDAI-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CC1CC2CC1C=C2 | |
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Molecular Formula |
C9H12 | |
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Related CAS |
30604-01-4 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6029250 | |
| Record name | Vinylnorbornene | |
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Molecular Weight |
120.19 g/mol | |
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Physical Description |
Liquid, Liquid; [IUCLID] | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
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Vapor Pressure |
6.0 [mmHg] | |
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CAS No. |
3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6 | |
| Record name | 5-Vinyl-2-norbornene | |
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| Record name | Vinylnorbornene | |
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| Record name | 5-Vinylnorborn-2-ene, exo- | |
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| Record name | 5-Vinylnorborn-2-ene, endo- | |
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| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel- | |
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| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel- | |
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| Record name | 5-Vinyl-2-norbornene | |
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| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
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| Record name | VINYLNORBORNENE | |
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Synthetic Methodologies for 5 Vinyl 2 Norbornene and Its Derivatives
Diels-Alder Cycloaddition Approaches
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is the principal method for producing 5-vinyl-2-norbornene (B46002). Current time information in Bangalore, IN.mdpi.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile.
Reaction of Cyclopentadiene (B3395910) with 1,3-Butadiene (B125203)
The most common industrial synthesis of this compound involves the Diels-Alder reaction between cyclopentadiene (CPD) and 1,3-butadiene (BD). In this reaction, cyclopentadiene acts as the diene and 1,3-butadiene serves as the dienophile. The reaction is typically performed at elevated temperatures, ranging from 70 to 250 °C. googleapis.com However, a major challenge in this synthesis is the dual reactivity of both cyclopentadiene and 1,3-butadiene, which can act as either the diene or the dienophile, leading to the formation of various by-products. mdpi.comresearchgate.net
Direct Utilization of Dicyclopentadiene (B1670491) as a Precursor
In many industrial processes, dicyclopentadiene (DCPD) is used as the starting material. google.com Dicyclopentadiene is first subjected to thermal decomposition, a process known as retro-Diels-Alder reaction, to generate cyclopentadiene in situ. google.com This freshly generated cyclopentadiene then reacts with 1,3-butadiene to form this compound. researchgate.netfigshare.com A patented process describes the thermal decomposition of a liquid raw material containing a specific ratio of tetrahydroindene to dicyclopentadiene in the presence of an aromatic hydrocarbon solvent at temperatures between 200°C and 240°C. google.com The resulting cyclopentadiene is then reacted with butadiene to produce a mixture containing 20% to 40% by weight of this compound. google.com
Stereoselective Synthesis of Exo- and Endo-Isomers
The Diels-Alder reaction between cyclopentadiene and 1,3-butadiene typically yields a mixture of exo and endo isomers of this compound, with the endo isomer being the major product in a typical 7:3 ratio. oup.comjst.go.jp Achieving stereoselective synthesis or separation of these isomers is of significant interest for specific applications. While preparative gas chromatography can be used for separation, it is often challenging to obtain large quantities of the pure isomers. oup.com
Alternative synthetic strategies have been developed to isolate the pure isomers. For instance, a method involving the hydroboration of the VNB mixture with 9-borabicyclo[3.3.1]nonane (9-BBN) selectively converts the endo-VNB to an intermediate that can be separated. Subsequent reactions then yield the pure endo-5-vinyl-2-norbornene. oup.com The unreacted exo-isomer can then be isolated. oup.com
For other norbornene derivatives, such as 5-norbornene-2-carboxylic acid, base-promoted isomerization has been shown to be an effective method for converting the endo-rich product of the Diels-Alder reaction to the more thermodynamically stable exo-isomer. researchgate.netscirp.orgscirp.org This approach involves establishing a rapid equilibrium between the two isomers and then selectively hydrolyzing the exo-ester. researchgate.netscirp.orgscirp.org
Radiation-Induced Synthesis from Precursors
Gamma radiation has been shown to induce the polymerization of this compound from its precursors. smolecule.com Studies using γ-radiolysis of liquid VNB have revealed that polymerization involves both of the carbon-carbon double bonds and includes the opening of the norbornene ring. researchgate.net The structure of the resulting polymers has been characterized using IR spectroscopy. researchgate.net Furthermore, research into the radical cations of VNB, generated through X-ray irradiation in frozen solutions, provides insights into the reaction mechanisms. researchgate.net It has been found that the endo-VNB radical cation can rearrange through a multi-step mechanism. researchgate.net
Chemical Transformations and Reaction Mechanisms of 5 Vinyl 2 Norbornene
Isomerization Studies
The isomerization of 5-vinyl-2-norbornene (B46002) to 5-ethylidene-2-norbornene (ENB) is a pivotal reaction, primarily because ENB is a highly valued third monomer in the production of ethylene-propylene-diene monomer (EPDM) rubber. google.com This transformation involves the migration of the double bond from the vinyl group to form the more stable ethylidene group.
The conversion of VNB to ENB is exclusively achieved through catalytic isomerization. acs.org The efficiency and selectivity of this process are highly dependent on the chosen catalytic system.
A variety of catalytic systems have been developed to facilitate the isomerization of VNB. These can be broadly categorized as liquid-phase and solid-phase catalysts.
Liquid-Phase Catalysts: Catalytic systems composed of an alkali metal hydride and an amine are effective for this transformation. acs.org Studies have shown that among various amines, only aliphatic 1,2-diamines demonstrate significant activity. acs.orgnih.gov The choice of alkali metal hydride also plays a crucial role, with the catalytic activity increasing with the size of the alkali metal. acs.org The observed order of reactivity is Potassium Hydride (KH) > Sodium Hydride (NaH) > Lithium Hydride (LiH). acs.orgnih.gov For instance, using potassium hydride with ethylenediamine (B42938) (EDA) can result in an almost quantitative yield of ENB at room temperature. acs.org
Isomerization of VNB with Various Alkali Metal Hydrides and Amines
| Alkali Metal Hydride | Amine | Reaction Temp (°C) | ENB Yield (%) |
|---|---|---|---|
| LiH | EDA | 25 | 4 |
| NaH | EDA | 25 | 70 |
| KH | EDA | 25 | 99 |
Data derived from a study on the isomerization of VNB using a 1:30:50 molar ratio of VNB to alkali metal hydride to amine. acs.org
Other liquid base catalysts include mixtures of alkali metal amides, such as sodium amide, with amines. acs.org
Solid-Phase Catalysts: Solid superbase catalysts are also prominent. These include alkali metals supported on materials like alumina (B75360) or silica (B1680970) gel. acs.org A particularly effective solid base catalyst is prepared by reacting alumina with an alkali metal hydroxide (B78521) at high temperatures (200 to 500°C), followed by a reaction with an alkali metal at 180 to 350°C. google.comgoogle.com Another method involves reacting water-containing alumina with an alkali metal, followed by a second reaction with an alkali metal at similar high temperatures. google.com These solid catalysts can achieve high activity, with the isomerization proceeding even at room temperature, although temperatures between -10°C and +100°C are typical to accelerate the reaction. google.comgoogle.com Calcium oxide has also been reported as a highly active catalyst, yielding 99.8% ENB in 10 minutes at 273 K. researchgate.net
The mechanism of VNB isomerization can vary with the catalytic system employed. While a carboanionic mechanism is often proposed for base-catalyzed isomerizations, evidence suggests a different pathway for systems like alkali metal hydride/amine combinations. acs.org
For the catalytic system of an alkali metal hydride and ethylenediamine (EDA), a series of electron paramagnetic resonance (EPR) and UV-vis experiments indicate that the isomerization proceeds via a radical mechanism. acs.org The active species is proposed to be a radical anion of the amine, formed by the reaction between the alkali metal hydride and the amine. This species then facilitates the double bond migration in VNB. acs.org
In the case of solid base catalysts, such as sodium supported on basic oxides like Al₂O₃, the mechanism is attributed to the presence of both strong basic sites and one-electron donor sites on the catalyst surface. The isomerization is believed to be initiated by the abstraction of an allylic proton from VNB by a strong basic site, forming a carbanion. This carbanion is stabilized by the catalyst surface, and a subsequent proton transfer results in the formation of the more stable ENB. The one-electron donor sites may also play a role in initiating the reaction through the formation of radical intermediates.
The structure and composition of the catalyst and its support material significantly impact the isomerization process. For alkali metal hydride/amine systems, the size of the alkali metal cation is a determining factor in activity, with larger cations leading to higher reactivity (KH > NaH > LiH). acs.org This is attributed to the decreasing dissociation energy of the alkali metal hydride as the metal size increases, which facilitates the formation of the active species. acs.org
For solid catalysts, the support material is critical. Alumina (Al₂O₃) is a commonly used support. google.comgoogle.com The preparation method, including the reaction of alumina with alkali metal hydroxides and the subsequent treatment with alkali metals, creates highly active catalytic sites. google.com The high surface area of supports like alumina or silica gel is beneficial, though these catalysts can be sensitive to air. acs.org The ratio of the catalyst to the reactant (VNB) is also optimized, typically in a weight ratio range of 1:50 to 1:3,000. google.comgoogle.com The stereochemistry of the product, specifically the E/Z ratio of the ethylidene double bond, is primarily determined by the reaction temperature rather than the specific catalyst used. researchgate.net
Conversion to 5-Ethylidene-2-norbornene (ENB)
Mechanistic Investigations of Isomerization (e.g., radical mechanisms, role of strong basic sites and one-electron donor sites)
Hydrogenation Reactions
This compound possesses two distinct sites of unsaturation: the exocyclic vinyl double bond and the endocyclic double bond within the norbornene ring structure. This structural feature allows for selective hydrogenation, where one double bond can be reduced while leaving the other intact, depending on the reaction conditions and catalyst employed.
The selective hydrogenation of this compound is a key transformation for producing other useful monomers and saturated bicyclic compounds. The vinyl group is generally more reactive and thus more readily hydrogenated than the internal norbornene double bond.
By carefully selecting the catalyst and reaction conditions, it is possible to selectively hydrogenate the vinyl group to an ethyl group, yielding 5-ethyl-2-norbornene. This selective reduction is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel under mild hydrogen pressure and temperature. The steric hindrance of the endocyclic double bond, which is part of the rigid bicyclic system, contributes to its lower reactivity compared to the more accessible exocyclic vinyl group.
Conversely, achieving selective hydrogenation of the endocyclic double bond while preserving the vinyl group is more challenging due to the higher reactivity of the vinyl C=C bond. This would require specialized catalytic systems designed to favor coordination with the internal double bond, potentially through shape-selective catalysts or directing groups. Further hydrogenation under more vigorous conditions (higher pressure and temperature) can lead to the saturation of both double bonds, resulting in ethyl-norbornane.
Selective Hydrogenation of Double Bonds
Catalytic Hydrogenation Mechanisms
The liquid-phase catalytic hydrogenation of this compound (VNB) is a complex process that proceeds through a parallel-sequential mechanism, particularly in the presence of palladium catalysts like Pd/γ-Al2O3. researchgate.netrjdentistry.com This mechanism involves several competing and consecutive reactions. The initial step involves the hydrogenation of either the endocyclic double bond or the exocyclic vinyl group.
Studies have shown that the norbornene double bond exhibits prevalent adsorption on the active sites of the palladium catalyst. rjdentistry.com The reaction mechanism involves the successive hydrogenation of the substrate. rjdentistry.com A key feature of this process is the significant role of the isomerization of the vinyl group into an ethylidene group in the intermediate compounds, which occurs on the active sites of the catalyst in a hydrogen atmosphere. rjdentistry.com Quantum chemical calculations have indicated that the migration of the multiple bond in 2-vinylnorbornanes on a palladium surface has an allylic character. researchgate.net
Formation of Saturated Derivatives
The catalytic hydrogenation of this compound ultimately leads to the formation of saturated derivatives. The process is not a simple one-step saturation but a complex series of reactions. researchgate.net
Initially, VNB is hydrogenated to form a mixture of (exo/endo)-2-vinylnorbornanes and (Z/E)-2-ethylidenenorbornanes. researchgate.net The formation of 2-vinylnorbornane can be achieved with high selectivity by hydrogenating the endocyclic double bond. researchgate.netresearchgate.net One method to achieve this selective hydrogenation is through the use of hydrazine (B178648) hydrate (B1144303) in the presence of an oxidant and a catalyst, which can yield up to 95% selectivity for 2-vinylnorbornane with over 99% conversion of VNB. researchgate.netresearchgate.net
Subsequent hydrogenation of these intermediates occurs. A crucial step is the nearly quantitative isomerization of the 2-vinylnorbornanes into 2-ethylidenenorbornanes in the presence of hydrogen and the palladium catalyst. researchgate.net Finally, the hydrogenation of the ethylidene group in 2-ethylidenenorbornanes and any remaining vinyl groups in 2-vinylnorbornanes leads to the fully saturated product, (exo/endo)-2-ethylnorbornane. researchgate.netresearchgate.net The stereoisomeric ratios of the initial substrate and the intermediate and final products are generally maintained throughout the hydrogenation process. researchgate.net
| Reactant | Catalyst/Reagents | Main Products | Selectivity/Conversion |
| This compound | Pd/γ-Al2O3, H2 | (exo/endo)-2-Vinylnorbornanes, (Z/E)-2-Ethylidenenorbornanes, (exo/endo)-2-Ethylnorbornane | Complex mixture |
| This compound | Hydrazine hydrate, oxidant, catalyst (e.g., Pd/C, copper salts) | 2-Vinylnorbornane | Up to 95% selectivity with >99% conversion |
Hydrofunctionalization Reactions
The vinyl group in this compound is susceptible to various hydrofunctionalization reactions, which involve the addition of an H-Y molecule across the double bond. These reactions are valuable for introducing functional groups and further modifying the molecule's properties. Examples of such reactions include hydroamination and hydroesterification.
Recent research has also explored the hydrogermylation of addition polymers of this compound. researchgate.net This involves the addition of a germanium hydride across the pendant vinyl groups of the polymer. researchgate.net Furthermore, cobalt-catalyzed migratory hydrofunctionalization has been utilized for the regioselective synthesis of α-vinylsilanes and α-vinylgermanes from alkynes, demonstrating a related transformation. researchgate.net These hydrofunctionalization strategies expand the chemical toolbox for modifying VNB and its derivatives, enabling the synthesis of a wider range of functionalized norbornane (B1196662) structures.
Diels-Alder Reactivity as a Dienophile in Cycloaddition Reactions
While this compound is itself a product of a Diels-Alder reaction between cyclopentadiene (B3395910) and butadiene, it can also participate as a dienophile in subsequent cycloaddition reactions. googleapis.commdpi.comrhhz.net In this role, the endocyclic double bond of the norbornene moiety typically acts as the dienophile, reacting with a conjugated diene.
A notable example is the reaction of 2-vinylnorbornane (the hydrogenated derivative of VNB) with dicyclopentadiene (B1670491). researchgate.netaip.org In this reaction, the norbornene double bond of a related monomer undergoes a Diels-Alder reaction, leading to the formation of more complex polycyclic structures. researchgate.netaip.org The ability of VNB and its derivatives to act as dienophiles allows for the construction of intricate molecular architectures, which is a key strategy in the synthesis of high-energy-density fuels and advanced polymer precursors. mdpi.com
Reactions under Ionizing Radiation
Gamma Radiolysis and Polymerization Processes
When subjected to gamma (γ) radiation from sources like Cobalt-60, liquid this compound undergoes polymerization as the primary reaction. researchgate.net This process is characterized by a high initial radiation-chemical yield, indicating that chain polymerization processes are occurring. researchgate.net The polymerization initiated by γ-radiolysis can proceed through a radical cation mechanism. researchgate.net
The polymerization of neat VNB involves both the endocyclic and exocyclic double bonds, and it is accompanied by the opening of the norbornene ring. researchgate.net However, the reaction pathway can be influenced by the presence of a solvent. For instance, in cyclohexane (B81311) solutions, the resulting polymers are predominantly saturated compounds. researchgate.net In contrast, when VNB is irradiated in a benzene (B151609) solution, the polymerization proceeds through the addition of benzene radicals to the endocyclic double bond of VNB. researchgate.net
Structural Analysis of Polymeric Products from Radiolysis
The structure of the polymers formed from the gamma radiolysis of this compound has been elucidated primarily through infrared (IR) spectroscopy. researchgate.net Analysis of the IR spectra reveals key information about the polymerization mechanism.
For the polymer produced from neat VNB, the spectra indicate the participation of both C=C bonds and the opening of the norbornene ring. researchgate.net When the radiolysis is carried out in a benzene solution, the resulting polymer's IR spectrum is consistent with a structure containing a 2-vinylnorbornane moiety. This suggests that the polymerization in this case occurs via the addition of benzene radicals to the endocyclic double bond, leaving the vinyl group intact. researchgate.net The comparison of the IR spectrum of this polymer with that of non-irradiated 2-vinylnorbornane confirms the presence of the 2-vinylnorbornane structural unit. researchgate.net
The structural identity between the distonic form of the VNB radical cation and the VNB homopolymer provides evidence for a radical cation polymerization mechanism during γ-irradiation. researchgate.net
Polymerization of 5 Vinyl 2 Norbornene
Ring-Opening Metathesis Polymerization (ROMP) of 5-Vinyl-2-norbornene (B46002)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, driven by the release of ring strain. rsc.orgmdpi.com In the case of this compound (VNB), the strained norbornene moiety readily undergoes ring-opening, while the vinyl group can participate in chain transfer reactions, influencing the final polymer architecture. acs.orgmdpi.com Ruthenium-based catalysts, such as Grubbs' catalysts, are frequently employed for their high activity and functional group tolerance in VNB polymerization. rsc.orgresearchgate.net
Homopolymerization via ROMP
The homopolymerization of this compound via ROMP leads to the formation of high molecular weight polymers where the pendant vinyl groups remain largely intact along the polymer backbone. researchgate.net Studies have shown that catalysts like the ditungsten complex Na[W2(μ-Cl)3Cl4(THF)2]·(THF)3 can effectively initiate the ROMP of VNB, yielding polymers with high molecular weights. mdpi.comresearchgate.net The preservation of the exocyclic double bond is a key feature, offering sites for post-polymerization modification. researchgate.net
Research has also explored the use of various palladium complexes as precatalysts for the vinylic addition polymerization of VNB, which is a more challenging process compared to ROMP. rsc.org However, ROMP remains a more common and efficient method for polymerizing VNB. smolecule.com
Copolymerization via ROMP
The incorporation of VNB into copolymers via ROMP allows for the tuning of polymer properties. This is achieved by copolymerizing VNB with other monomers, most notably norbornene and its derivatives. researchgate.net
Statistical copolymers of norbornene (NBE) and this compound (VNB) have been successfully synthesized using ROMP. researchgate.net These reactions, often initiated by catalysts like the ditungsten complex Na[W2(μ-Cl)3Cl4(THF)2], result in copolymers where the monomer units are distributed randomly along the polymer chain. researchgate.net The side vinyl groups of the VNB monomer remain intact during this process. researchgate.net The resulting statistical copolymers can exhibit enhanced mechanical and thermal properties. The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and properties. researchgate.netacs.org
The table below summarizes the results of the statistical copolymerization of Norbornene (NBE) and this compound (VNB) using a ditungsten complex catalyst.
| Feed Molar Ratio (NBE/VNB) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 90/10 | 126,000 | 254,000 | 2.02 |
| 80/20 | 120,000 | 227,000 | 1.89 |
| 70/30 | 115,000 | 211,000 | 1.83 |
| 60/40 | 109,000 | 200,000 | 1.83 |
| 50/50 | 102,000 | 188,000 | 1.84 |
| 40/60 | 95,000 | 179,000 | 1.88 |
| 30/70 | 88,000 | 169,000 | 1.92 |
| 20/80 | 81,000 | 159,000 | 1.96 |
| 10/90 | 74,000 | 150,000 | 2.03 |
Data sourced from research on statistical copolymers of norbornene and this compound. researchgate.net
This compound is instrumental in the synthesis of branched copolymers through ROMP. acs.orgacs.org The vinyl group of VNB can act as a chain transfer site, leading to the formation of branches. acs.org This "grafting-from" approach allows for the creation of complex polymer architectures. nih.gov By controlling the concentration of VNB in the reaction mixture, the degree of branching can be modulated. The use of VNB as a comonomer with other norbornene derivatives in the presence of suitable catalysts enables the production of a wide array of branched polynorbornene derivatives. acs.org
Control over polymer molecular weight and architecture is a key advantage of using ROMP for the polymerization of VNB. smolecule.com The molecular weight can be controlled by adjusting the monomer-to-initiator ratio, especially in living polymerization systems. mdpi.comcaltech.edu The architecture of the resulting polymers, ranging from linear to branched structures, can be tailored by utilizing VNB's dual functionality. acs.orgacs.org For instance, VNB can be used to create miktoarm branched copolymers, which are complex, star-shaped polymers with arms of different chemical compositions. acs.orgmit.edu The living nature of some ROMP systems also allows for the synthesis of block copolymers with well-defined segments. nsf.govnih.gov
The following table demonstrates the control of molecular weight in the homopolymerization of a norbornene derivative using a Hoveyda-Grubbs 2nd generation catalyst, illustrating the principles applicable to VNB polymerization.
| Monomer/Initiator Ratio ([M]/[I]) | Mn (GPC, g/mol ) | PDI |
| 50 | 14,200 | 1.18 |
| 100 | 27,500 | 1.20 |
| 200 | 54,300 | 1.22 |
| 400 | 105,600 | 1.25 |
Data adapted from a study on the ROMP of a functionalized norbornene. mdpi.com
Synthesis of Branched Copolymers
Role of this compound as a Reversible Deactivation Chain-Transfer Monomer (RDCTM) in ROMP
A significant advancement in the field is the use of this compound as a cost-effective and efficient reversible deactivation chain-transfer monomer (RDCTM) in ROMP. acs.orgacs.org This strategy is pivotal for producing branched polymers with well-controlled structures. acs.org In this role, the norbornene part of VNB undergoes polymerization to form the polymer backbone, while the terminal alkene (vinyl group) engages in a reversible chain-transfer process. acs.org
This process involves the terminal alkene undergoing predominantly α-addition during the cross-metathesis, which facilitates a quasiliving polymerization and the formation of branched block copolymers. acs.orgacs.org The use of VNB as an RDCTM offers a straightforward method to create branched architectures without the need for complex, multi-step synthesis of specialized chain-transfer agents. acs.org Simple α-olefins like 1-hexene (B165129) or 1-octene (B94956) are known chain-transfer agents (CTAs) in ROMP, and the vinyl group in VNB functions similarly but is incorporated into the polymer structure, creating a branch point. acs.org
The effectiveness of VNB as an RDCTM is demonstrated by the decrease in the number-average molecular weight (Mn) of polymers when VNB is included in the copolymerization with various norbornene monomers. acs.org
The table below shows the effect of different chain transfer agents (CTAs), including VNB, on the molecular weight of a polynorbornene derivative.
| Entry | Monomer | CTA | [CTA]/[G3] | Mn (kDa) | PDI |
| 1 | M1 | None | 0 | 1420 | 1.89 |
| 2 | M1 | VNB | 25 | 121 | 2.11 |
| 3 | M1 | 1-Octene | 25 | 62.3 | 1.83 |
| 4 | M1 | Vinylcyclohexane | 25 | 89.1 | 1.95 |
Data derived from research on VNB as an RDCTM. acs.org M1 is a norbornene derivative, and G3 is Grubbs' 3rd generation catalyst.
By tuning the reactivity ratios during copolymerization, the distribution of branches along the polymer backbone can be controlled. acs.orgacs.org This RDCTM strategy is compatible with a diverse range of functionalized norbornene monomers, making it a versatile tool for producing a broad scope of branched polynorbornene derivatives. acs.org
Mechanism of Chain Transfer (e.g., α-addition cross-metathesis)
Catalytic Systems for ROMP (e.g., Grubbs catalysts, ditungsten complexes)
The success of ROMP is highly dependent on the choice of catalyst. Ruthenium-based Grubbs catalysts, particularly the second and third-generation systems (G2 and G3), are widely used due to their high activity and excellent functional group tolerance. rsc.orgnih.gov These catalysts are effective in mediating the living ROMP of norbornene derivatives, and when combined with a reversible chain-transfer agent, they can produce polymers with controlled molecular weights and narrow dispersities using only catalytic amounts of the ruthenium complex. nih.gov
In addition to ruthenium catalysts, bimetallic tungsten complexes have also been explored for the ROMP of VNB. The ditungsten complex Na[W₂(μ-Cl)₃Cl₄(THF)₂]·(THF)₃ has been shown to be an efficient initiator for the ROMP of both norbornene and VNB, yielding high molecular weight polymers. nih.govmdpi.comresearchgate.net This complex can operate at room temperature and, in some cases, its activity is enhanced by the addition of a co-initiator like phenylacetylene. nih.gov Statistical copolymers of norbornene and VNB have been synthesized using this ditungsten complex, demonstrating its utility in creating copolymers with varied compositions. researchgate.netmdpi.com
Addition Polymerization (Vinyl Addition Polymerization)
In contrast to ROMP, vinyl addition polymerization of VNB proceeds through the vinyl group, leaving the norbornene ring intact within the polymer backbone. This method is more challenging but offers a route to polymers with a saturated, rigid backbone and pendant norbornenyl groups.
Homopolymerization via Addition Polymerization
The homopolymerization of VNB via the vinyl addition pathway has been achieved using specialized catalytic systems. aip.orgrsc.orgaip.org Palladium-based catalysts, particularly those derived from benzylic palladium complexes, have proven to be highly effective for this challenging polymerization. rsc.org These catalysts can produce high molecular weight poly(this compound) (PVNB) with the exocyclic pendant double bond preserved. rsc.org Remarkably, high yields can be achieved with very low catalyst loadings, as little as 2 ppm of palladium. rsc.org The resulting polymers are typically amorphous, glassy, and soluble in common organic solvents. aip.orgaip.org
| Catalyst System | Monomer/Pd Ratio | Catalytic Activity (g polymer / (mol Pd * h)) | Resulting Polymer Properties |
| N-heterocyclic carbene Pd-complexes / B- or Al-organics | up to 250,000/1 | 5x10⁶ - 3x10⁷ | Amorphous, glassy, soluble, high MW (>1x10⁶ g/mol ) |
| [Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂] / PCy₃ / NaBArF₄ | High | High | High MW, preserved exocyclic double bond |
| Pd(dibenzylideneacetone)₂ / [CPh₃][B(C₆F₅)₄] / P(C₆H₁₁)₃ | Not specified | Efficient | High MW, pendant vinyl groups |
| Ni(C₆F₅)₂(SbPh₃)₂ | Not specified | Low reactivity | Low MW |
Table based on data from multiple sources. aip.orgrsc.orgaip.orgresearchgate.netresearchgate.netnih.gov
Regioselectivity and Stereoselectivity of Polymerization (e.g., endocyclic vs. exocyclic double bond involvement)
A key feature of the addition polymerization of VNB is its high regioselectivity. aip.orgaip.orgresearchgate.net Catalytic systems based on palladium complexes selectively polymerize the endocyclic (norbornene) double bond, leaving the exocyclic vinyl group intact as a pendant functionality on the polymer chain. aip.orgaip.orgresearchgate.netresearchgate.net This selectivity is attributed to the higher strain of the endocyclic double bond, which makes it more susceptible to polymerization. researchgate.net Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed that the polymerization occurs exclusively through the norbornene moiety. aip.orgaip.org
The stereochemistry of the resulting polymer, such as the formation of erythro-diisotactic (meso) or erythro-disyndiotactic (racemo) sequences, can be influenced by the catalyst used. mdpi.com While detailed stereochemical studies on VNB homopolymers are less common, research on related norbornene derivatives suggests that the catalyst structure plays a crucial role in determining the stereoregularity of the polymer, which in turn affects its physical properties like solubility and crystallinity. mdpi.com
Retention of Pendant Vinyl Groups in Polymer Backbone
The preservation of the pendant vinyl groups is a significant outcome of the vinyl addition polymerization of VNB. aip.orgrsc.orgaip.orgresearchgate.net These pendant double bonds serve as reactive handles for post-polymerization modification. researchgate.net This allows for the introduction of various functional groups onto the polymer backbone through well-established chemical reactions such as hydrogenation, epoxidation, cyclopropanation, and thiol-ene reactions. researchgate.netresearchgate.net The ability to functionalize the polymer after its formation opens up possibilities for creating materials with tailored properties for specific applications, such as gas separation membranes. researchgate.netnih.gov The resulting polymers, with their rigid backbones and functional pendants, exhibit high thermal stability. rsc.org
Copolymerization via Addition Polymerization
The bifunctional nature of this compound (VNB), possessing two distinct double bonds with different reactivities, makes it a valuable monomer for creating a variety of copolymers and terpolymers through addition polymerization. This process allows for the selective polymerization of the strained endocyclic (norbornene) double bond, while leaving the exocyclic vinyl group intact for subsequent modifications or crosslinking.
Ethylene (B1197577) Copolymerization and Terpolymerization with this compound
The copolymerization of ethylene with this compound (E-VNB) and the terpolymerization of ethylene, another comonomer, and VNB are significant methods for producing functionalized polyolefins. These polymers combine the properties of polyethylene (B3416737) with the functionalities introduced by the VNB monomer.
Metallocene catalysts are frequently employed for this purpose. For instance, the ansa-metallocene catalyst Ph2C(Flu)(Cp)ZrCl2, when activated by methylaluminoxane (B55162) (MAO), effectively synthesizes poly(ethylene-co-5-vinyl-2-norbornene). researchgate.net NMR analysis confirms that VNB is incorporated selectively through its cyclic double bond, resulting in copolymers with pendant vinyl groups. researchgate.netmdpi.com The catalyst shows no preference for polymerizing the endo or exo isomers of VNB. researchgate.net An increase in the VNB concentration in the reaction medium leads to a decrease in the molar mass of the resulting copolymer. researchgate.net At low VNB incorporation levels, the copolymers can be insoluble, cross-linked elastomers, while higher concentrations yield amorphous copolymers where the vinyl group remains available for further reactions. researchgate.net
Half-metallocene zirconium complexes have also demonstrated high efficiency in the copolymerization of ethylene with VNB. rsc.org One such catalyst system achieved high comonomer incorporation of up to 40.6% for VNB with catalytic activities exceeding 10³ kg of polymer per mole of Zirconium per hour. rsc.org Similarly, non-metallocene oxovanadium(V) complexes can effectively copolymerize ethylene with VNB, producing copolymers with high molecular weights (up to 86.4 kDa) and significant VNB incorporation (up to 33.0 mol%). mdpi.com In these cases, the enchainment of VNB occurs exclusively via the vinyl-addition of the norbornene ring. mdpi.com
Terpolymerization introduces additional versatility. Ethylene, propylene, and diene monomers like VNB are used to create EPDM (ethylene-propylene-diene monomer) thermoplastics. csic.es Metallocene catalysts have also been utilized in the high-temperature solution terpolymerization of ethylene, 1-octene, and this compound. mdpi.com
The properties of these copolymers and terpolymers can be tuned by the choice of catalyst and reaction conditions. For example, in terpolymers of ethylene, norbornene, and VNB produced with certain metallocene catalysts, VNB was found to decrease the glass transition temperatures and molar masses. researchgate.net
Copolymerization with Norbornene and its Derivatives
This compound can be copolymerized with norbornene (NB) and its various derivatives to create polymers with tailored properties. Palladium-based catalysts are particularly effective for this type of polymerization. For example, a palladium(0) precursor complex, Pd(dibenzylideneacetone)2, activated with [CPh3][B(C6F5)4] and P(C6H11)3, efficiently catalyzes the copolymerization of norbornene and VNB. researchgate.net This system selectively polymerizes the endocyclic double bond of VNB, leaving the pendant vinyl groups intact along the polymer chain. researchgate.net This approach is valuable for synthesizing materials for applications like gas separation membranes, where the VNB content influences the gas separation properties. researchgate.net
The use of VNB as a comonomer with other norbornene derivatives allows for the introduction of reactive sites into the polymer backbone. These pendant vinyl groups can be subsequently transformed through reactions like hydroboration or hydrosilylation to introduce polar functional groups that might not be accessible through direct polymerization. researchgate.net
Terpolymerization with Acrylate (B77674) Monomers
To enhance the mechanical properties of functional ethylene copolymers, terpolymerization with acrylate monomers and this compound offers a promising strategy. rsc.org Phosphine-sulfonate palladium complexes have been successfully used to synthesize terpolymers of ethylene, acrylate monomers (like butyl acrylate (BA) and ethylene glycol monomethyl ether acrylate (EGMA)), and VNB. rsc.org
These terpolymers exhibit improved mechanical properties compared to standard polyethylene. rsc.org For instance, VNB-based terpolymers such as E-BA(0.68)–VNB(0.94) and E-EGMA(0.73)–VNB(1) show better tensile elongations (723% and 714%, respectively) than terpolymers made with other dienes like ethylidene norbornene (ENB). rsc.org The inclusion of the crosslinkable VNB monomer is key to this enhancement. rsc.org After sulfur vulcanization, these terpolymers show enhanced mechanical properties, including improved strain recovery. rsc.org
Catalytic Systems for Addition Polymerization
The choice of catalyst is critical in controlling the polymerization of this compound, dictating the polymer's structure, molecular weight, and properties. Various catalytic systems have been developed, each with specific advantages.
Ziegler-Natta Catalysts
Ziegler-Natta catalysts are conventionally used in the polymerization of VNB, particularly for the production of Ethylene-Propylene-Diene Monomer (EPDM) rubber. smolecule.com These catalyst systems, often based on titanium compounds like TiCl4 combined with an aluminum alkyl co-catalyst, can polymerize VNB. hhu.de However, classical heterogeneous Ziegler-Natta catalysts have been noted to polymerize strained cyclic alkenes with some difficulty. hhu.de Modified Ziegler-type catalysts have been explored for the polymerization of norbornene, where the addition of Lewis bases can influence the reaction to produce high molecular weight polymers consisting of ring-opened units. researchgate.net
Palladium-based Catalytic Systems
Palladium-based catalysts are highly effective for the addition polymerization of VNB and other norbornene derivatives, often showing high activity and selectivity for the endocyclic double bond.
N-heterocyclic carbene (NHC) Pd-complexes
N-heterocyclic carbene (NHC) palladium complexes, activated by borates or organoaluminum compounds, are exceptionally active and selective catalysts for the polymerization of VNB. aip.orgaip.org These systems can achieve catalytic activities in the range of 5·10⁶–3·10⁷ g of polymer per mole of Pd per hour, even at very high monomer-to-palladium ratios (up to 250,000:1). aip.orgaip.org The activity of the catalyst is influenced by the structure of the NHC ligand, with complexes having smaller N-heterocyclic carbene rings showing higher activity. aip.org
These catalysts selectively polymerize the endocyclic double bond of VNB, leaving the exocyclic vinyl group intact. researchgate.net The resulting polymers are typically amorphous, glassy, soluble in solvents like chloroform (B151607) and toluene, and possess very high molecular weights (Mw > 1·10⁶), which imparts good film-forming properties. aip.org The polymerization can often be performed in the presence of air and in wet solvents, highlighting the robustness of these catalytic systems. researchgate.netacs.org
Benzylic palladium complexes
Benzylic palladium complexes serve as excellent precatalysts for the vinylic addition polymerization of VNB, a reaction that can be challenging to achieve efficiently. researchgate.netrsc.orgrsc.org A mixture of [Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2], a phosphine (B1218219) ligand like PCy3, and a non-coordinating anion such as NaBArF4 creates a highly active catalyst. rsc.org This system can homopolymerize VNB to yield high molecular weight polymers with the pendant double bond preserved, requiring as little as 2 ppm of palladium. rsc.org
The initiation of the polymerization can occur either through the insertion of VNB into a Pd-H bond or into a Pd-C(benzyl) bond, depending on the order of mixing the catalyst components. rsc.org The facile transformation of the η3-benzyl ligand to a σ-benzyl ligand opens a coordination site on the metal, which facilitates the initiation step. rsc.org The nature of the counterion is also crucial, with weakly coordinating anions like BArF4⁻ being the most effective for polymerization propagation. rsc.org
Cationic η3-allyl palladium catalysts
Cationic η3-allyl palladium complexes are another class of highly active catalysts for the vinyl addition polymerization of norbornene-type monomers. acs.orgacs.org A notable example is [(η3-allyl)Pd(tricyclohexylphosphine)(ether)][B(3,5-(CF3)2C6H3)4], which can produce more than a metric ton of copolymer per mole of Pd per hour. acs.orgacs.org
These catalyst systems are typically generated by adding salts of weakly coordinating anions to (η3-allyl)Pd(X)(PR3) precursors, where X can be chloride, acetate, or trifluoroacetate. acs.org The abstraction of the X ligand by the salt forms the active cationic palladium complex in situ. acs.org The most active catalyst precursors are those where X is an electron-withdrawing group, such as trifluoroacetate. acs.orgacs.org The molecular weight of the resulting polymers can be controlled by using phosphine ligands with larger cone angles, which yield lower molecular weight polymers, or by adding α-olefins as chain transfer agents. acs.orgacs.orghanrimwon.com These catalyst systems are also capable of polymerizing norbornene-type monomers in aqueous media. acs.orgacs.org
Table 1: Research Findings on
| Polymerization Type | Catalyst System | Key Findings | Citations |
|---|---|---|---|
| Ethylene Copolymerization | Ph2C(Flu)(Cp)ZrCl2 / MAO | Selective incorporation via cyclic double bond; molar mass decreases with increased VNB concentration. | researchgate.net |
| Ethylene Copolymerization | Half-metallocene zirconium complexes | High comonomer incorporation (up to 40.6%) and high catalytic activities. | rsc.org |
| Ethylene Copolymerization | Non-metallocene oxovanadium(V) complexes | High molecular weight copolymers (up to 86.4 kDa) with up to 33.0 mol% VNB. | mdpi.com |
| Norbornene Copolymerization | Pd(dibenzylideneacetone)2 / [CPh3][B(C6F5)4] / P(C6H11)3 | Selective polymerization of endocyclic double bond, leaving pendant vinyl groups intact. | researchgate.net |
| Acrylate Terpolymerization | Phosphine-sulfonate Palladium complexes | Terpolymers with enhanced mechanical properties and tensile elongations. | rsc.org |
| Addition Polymerization | Ziegler-Natta Catalysts | Used for EPDM production; classical systems can have difficulty with cyclic alkenes. | smolecule.comhhu.de |
| Addition Polymerization | N-heterocyclic carbene (NHC) Pd-complexes / Borates | Extremely high activity; produces amorphous, high molecular weight polymers with intact vinyl groups. | aip.orgaip.orgresearchgate.net |
| Addition Polymerization | Benzylic palladium complexes / PCy3 / NaBArF4 | Highly efficient precatalyst, works at very low palladium concentrations (2 ppm). | researchgate.netrsc.orgrsc.org |
| Addition Polymerization | Cationic η3-allyl palladium catalysts | Very high activity; molecular weight can be tuned by ligands and chain transfer agents. | acs.orgacs.org |
Metallocene Catalysts (e.g., ansa-metallocene Ph₂C(Flu)(Cp)ZrCl₂/MAO)
Metallocene catalysts, particularly zirconocene (B1252598) systems activated with methylaluminoxane (MAO), are widely employed for olefin polymerization. The ansa-metallocene catalyst, Ph₂C(Flu)(Cp)ZrCl₂ (diphenylmethylene(fluorenyl)(cyclopentadienyl)zirconium dichloride), activated by MAO, has been successfully used in the copolymerization of ethylene with this compound. researchgate.net
In these copolymerizations, the VNB monomer is incorporated into the polyethylene chain selectively through its endocyclic double bond. researchgate.net This regioselectivity leaves the vinyl group as a pendant functionality, which can be utilized for further polymer modifications. researchgate.net NMR analysis has confirmed the formation of primarily isolated VNB sequences within the copolymer. researchgate.net
Structure-Activity Relationships of Catalytic Systems in Addition Polymerization
The relationship between the structure of a catalyst and its activity and selectivity in the addition polymerization of this compound is a critical area of study for designing more efficient polymerization processes. Various late-transition metal catalysts, particularly those based on palladium and nickel, have been extensively investigated.
In the case of nickel-based catalysts, the steric and electronic properties of the ligands are also paramount. The activity of nickel catalysts in norbornene polymerization often increases with the steric bulk of the ligands. hhu.de However, for a bulky monomer like VNB, excessive steric hindrance around the catalytic center can lead to lower reactivity due to difficulties in monomer coordination and insertion. researchgate.net The polymerization of VNB with the Ni(acac)₂/MAO system, for example, shows low activity attributed to steric hindrance and chelating effects of the monomer. researchgate.net
The nature of the monomer itself also dictates the catalyst's effectiveness. The reactivity of VNB in addition polymerization has been noted to be significantly lower than that of other norbornene derivatives like 5-ethylidene-2-norbornene (ENB) and 5-methylene-2-norbornene (B1619167) (MNB). rscf.ru This highlights the intricate interplay between the catalyst's structure and the monomer's specific chemical features in determining the outcome of the polymerization.
Stereochemical Control in Vinyl-Addition Polynorbornenes
Stereochemical control during the vinyl-addition polymerization of norbornene derivatives is crucial as it significantly influences the physical and mechanical properties of the resulting polymers. The tacticity, which describes the stereochemical relationship of adjacent monomer units in the polymer chain, can affect properties such as crystallinity, solubility, and thermal stability. mdpi.comresearchgate.net
For vinyl-addition polynorbornenes, the primary stereochemical arrangements are erythro-diisotactic (meso) and erythro-disyndiotactic (racemo). mdpi.com The formation of these different stereoisomers is highly dependent on the catalyst system used. mdpi.com While some catalysts may produce atactic (random) polymers, others can exhibit high stereoselectivity.
Studies have shown that for certain catalytic systems, thermodynamic factors can be the primary driver for stereochemical control. For example, in the polymerization of norbornene carboxylic acid, the formation of racemo dyads is thermodynamically favored over meso dyads, leading to a predominantly disyndiotactic polymer. acs.org This suggests that the relative stability of the transition states leading to different stereochemical insertions dictates the final polymer microstructure.
The choice of metal in the catalyst can also lead to different stereoregularities. For instance, palladium and nickel catalysts used in norbornene polymerization can produce polymers with different degrees of interchain ordering, which is attributed to variations in stereoregularity. mdpi.com While achieving high stereochemical control in the polymerization of substituted norbornenes like VNB remains a challenge, it represents a key area for developing advanced materials with tailored properties. The ability to control tacticity would allow for the fine-tuning of polymer properties to meet the demands of specific applications. mdpi.comacs.org
Free Radical Polymerization and Copolymerization
While transition metal catalysis is the primary method for the controlled polymerization of this compound, free radical polymerization offers an alternative route, although it is generally less common for this monomer. smolecule.com In free radical polymerization, the reaction is initiated by a free radical species, which can be generated thermally or photochemically from an initiator molecule.
Gamma radiation has been used to induce the polymerization of VNB. smolecule.com Studies using γ-radiolysis have shown that the polymerization of neat VNB involves both the endocyclic and exocyclic double bonds, as well as the opening of the norbornene ring, leading to complex polymeric structures. researchgate.net This contrasts with addition polymerization where the vinyl group typically remains intact.
When VNB is polymerized in solution via γ-irradiation, the solvent can play a significant role. For instance, in a benzene (B151609) solution, polymerization has been observed to proceed through the addition of benzene radicals to the endo-cyclic double bond of VNB. researchgate.net In cyclohexane (B81311) solutions, the polymerization of VNB leads to predominantly saturated polymer structures. researchgate.net
Free radical polymerization of norbornene derivatives often results in the formation of low-molecular-weight polymers or oligomers. researchgate.net This is a general characteristic that can limit the applications of materials produced through this method when high molecular weights are required for desirable mechanical properties.
Characterization Techniques in Polymerization Studies
The detailed characterization of polymers derived from this compound is essential to understand their structure, molecular weight, and properties, which are direct outcomes of the polymerization process. A suite of analytical techniques is employed for this purpose, with spectroscopic methods being particularly central.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for confirming the polymerization of VNB and determining which double bond participated in the reaction. In the vinyl-addition polymerization of VNB, the disappearance of the absorption band corresponding to the strained endocyclic C=C bond of the norbornene ring, while the bands for the exocyclic vinyl group remain, confirms the desired reaction pathway. researchgate.net For instance, the IR spectrum of PVNB synthesized via addition polymerization shows the preservation of the vinyl group. researchgate.net The absence of bands in the 1600-1670 cm⁻¹ range in the polymer's IR spectrum is indicative of a vinyl addition pathway. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information about the polymer. It is used to confirm the selective polymerization through the norbornene double bond and to analyze the microstructure of the polymer, such as the content of VNB in copolymers. researchgate.netrsc.org Two-dimensional NMR techniques like COSY and HSQC are employed to assign the complex spectra of these polymers and confirm the connectivity of the polymer backbone. researchgate.net For copolymers of ethylene and VNB, NMR analysis has been crucial in demonstrating the formation of isolated VNB sequences. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry: MALDI-ToF MS is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. It is particularly useful for analyzing oligomers and for providing detailed information about the end groups of the polymer chains. acs.org This information can be valuable for understanding the initiation and termination mechanisms of the polymerization reaction. The analysis of oligomeric fractions by MALDI-ToF can reveal the presence of specific terminal groups derived from the catalyst or cocatalyst, offering insights into the polymerization mechanism. acs.orgresearchgate.net
These spectroscopic techniques, often used in conjunction, provide a comprehensive picture of the polymer's structure, which is essential for correlating the polymerization conditions with the final material properties.
Data Tables
Table 1: Catalytic Systems for this compound (VNB) Polymerization
| Catalyst System | Polymerization Type | Key Findings |
| Ni(acac)₂/MAO | Addition Homopolymerization | Polymerization occurs via the endocyclic double bond; activity is low and temperature-dependent. researchgate.net |
| Ph₂C(Flu)(Cp)ZrCl₂/MAO | Addition Copolymerization (with Ethylene) | VNB incorporates selectively via the cyclic double bond; no selectivity for endo/exo isomers; decreases polymer molecular weight. researchgate.net |
| Pd–N-heterocyclic carbene complexes | Addition Polymerization | Exhibit very high activity and durability. acs.orgnorbornene.ru |
| Benzylic Palladium Complexes/Borate | Addition Homopolymerization | Highly efficient, requiring only ppm levels of palladium; preserves the exocyclic double bond. rsc.org |
Table 2: Spectroscopic Characterization of Poly(this compound)
| Technique | Information Obtained |
| IR Spectroscopy | Confirms polymerization via the endocyclic double bond by showing the disappearance of its characteristic absorption band while retaining the vinyl group bands. researchgate.net |
| NMR Spectroscopy | Provides detailed structural analysis, confirms selective polymerization, and determines comonomer content in copolymers. researchgate.netrsc.org |
| MALDI-ToF MS | Determines molecular weight, molecular weight distribution, and provides information on polymer end-groups. acs.org |
Molecular Weight Determination and Distribution Analysis
The molecular weight and molecular weight distribution of polymers derived from this compound (VNB) are critical parameters that dictate their physical properties and potential applications. These characteristics are typically determined using techniques such as Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC). The analysis provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn).
The molecular weight of poly(this compound) and its copolymers can be controlled through various polymerization techniques and reaction conditions. For instance, in vinyl addition polymerization, the molecular weight can be influenced by the choice of catalyst, monomer-to-catalyst ratio, reaction time, and the use of chain transfer agents. acs.orghanrimwon.com
Living/controlled polymerization methods, such as Ring-Opening Metathesis Polymerization (ROMP), offer precise control over the polymer's molecular weight and result in narrow molecular weight distributions (low PDI values). illinois.edumdpi.com In these systems, the molecular weight increases linearly with monomer conversion, and the PDI values are typically close to 1.0, indicating a high degree of uniformity in the polymer chain lengths. illinois.edu For example, the ROMP of norbornene derivatives can produce polymers with a PDI below 1.2. google.com
In contrast, other polymerization methods might yield polymers with broader molecular weight distributions. The molecular weight distributions of homo- and copolymers can indicate the nature of the catalyst species; for instance, a narrow distribution suggests a single-site, homogeneous catalyst. psu.edu
Gel permeation chromatography (GPC) is a common method for analyzing the molecular weight of these polymers. psu.eduresearchgate.netnih.gov It's important to note that when using polystyrene standards for calibration, the determined molecular weights are often apparent, as the hydrodynamic volume of a polynorbornene chain can differ from that of a polystyrene chain. psu.edumdpi.comresearchgate.net For more accurate measurements, techniques like multi-angle laser light scattering (MALS) detection can be coupled with GPC. acs.org
Research findings have demonstrated a wide range of achievable molecular weights for VNB-based polymers. For instance, vinyl-addition polymerization of VNB and its copolymers with norbornene can yield high molecular weight polymers. nih.gov Studies on the copolymerization of norbornene with various monomers have produced polymers with number-average molecular weights (Mn) reaching up to 27.4 × 10⁵ g mol⁻¹ and weight-average molecular weights (Mw) up to 1,180,000 g mol⁻¹. researchgate.netmdpi.com
The following tables summarize data from various research studies on the molecular weight and distribution of polymers involving norbornene derivatives, illustrating the range of values achieved under different polymerization conditions.
Table 1: Molecular Weight Data for Vinyl Addition Polymerization of Norbornene Derivatives
Table 2: Molecular Weight Data for ROMP of Norbornene Derivatives
Derivatization and Functionalization of 5 Vinyl 2 Norbornene
Synthesis of Alicyclic Polyols
Alicyclic polyols derived from 5-Vinyl-2-norbornene (B46002) are of significant interest for enhancing the thermal properties of polyesters, making them potential substitutes for materials like polycarbonates. rsc.orgrsc.org The rigid bicyclic structure of VNB, when converted into a diol, can be incorporated into polymer backbones to increase their glass transition temperatures (Tg). rsc.org
A key pathway to synthesize alicyclic diols from VNB is through a two-step hydroformylation-reduction sequence. rsc.org
Hydroformylation: This step involves the reaction of VNB with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium complex. rsc.orgrsc.org The reaction converts the double bonds of VNB into aldehyde groups, resulting in a mixture of dialdehyde (B1249045) regioisomers. rsc.org The choice of ligand, such as Alkanox® or Oxophos®, and reaction conditions like temperature and pressure, can be optimized to control the conversion and selectivity of this process. rsc.orgrsc.org For instance, hydroformylation of VNB using a rhodium catalyst with Alkanox® ligand at 100 °C and 50 bar of syngas (CO/H₂ = 1/1) is a studied method. rsc.org
Reduction: The resulting dialdehydes are then reduced to the corresponding diols. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or through catalytic hydrogenation, for example, with Raney nickel. rsc.orgrsc.org The final product is a mixture of diol isomers. rsc.org
The hydroformylation of VNB can lead to a mixture of linear and branched regioisomers, which influences the properties of the final polyesters. rsc.org The nature of the double bonds in VNB—the endocyclic double bond within the norbornene ring and the exocyclic vinyl group—exhibits different reactivity under hydroformylation conditions, allowing for a degree of regioselectivity. rsc.orgresearchgate.net
Research has focused on optimizing reaction conditions and developing alternative synthetic routes to achieve higher regioselectivity. rsc.org For example, an alternative strategy has been developed to exclusively synthesize branched diols by first converting 5-acetyl-2-norbornene (B7771176) via a Wittig reaction and hydrolysis, followed by hydroformylation and reduction. rsc.orgresearchgate.net
Stereoselectivity is also a critical aspect, particularly concerning the endo and exo configurations of substituents on the norbornene skeleton. scirp.orgresearchgate.net While the Diels-Alder synthesis of norbornene derivatives typically favors the endo isomer, it is possible to isomerize it to the thermodynamically more stable exo isomer. scirp.orgresearchgate.netscirp.org The stereochemistry of the diol precursors can significantly impact the final polymer's architecture and properties.
Table 1: Regioisomers from VNB Hydroformylation
| Isomer Type | Description |
|---|---|
| Linear Diol | Both hydroxyl groups are on primary carbons, resulting from hydroformylation at the terminal positions. |
This table is based on the possible outcomes of the hydroformylation-reduction sequence applied to this compound, leading to different diol structures that can be incorporated into polyesters. rsc.org
Hydroformylation-Reduction Sequence
Cyclopropanation of this compound (e.g., Dicyclopropanated VNB)
Cyclopropanation is a key functionalization pathway for VNB, particularly for producing high-energy-density hydrocarbons suitable for propellant applications. researchgate.net The introduction of strained cyclopropane (B1198618) rings into the VNB molecule significantly increases its energy content. researchgate.netmdpi.com
Dicyclopropanated this compound (dcpVNB) is a prominent example, synthesized by adding cyclopropane groups across both the endocyclic and exocyclic double bonds of VNB. researchgate.netmdpi.com This can be achieved through reactions with diazomethane (B1218177) in the presence of a palladium catalyst or via dichlorocyclopropanation using phase transfer catalysis conditions. researchgate.nettandfonline.com The resulting dcpVNB is a strained polycyclic hydrocarbon with a higher density and volumetric heat of combustion compared to related fuels like JP-10. researchgate.netmdpi.com
Table 2: Properties of VNB-Derived Hydrocarbons
| Compound | Density (g/cm³) | Volumetric Heat of Combustion (MJ/L) | Freezing Point (°C) |
|---|---|---|---|
| Dicyclopropanated VNB | ~0.95 - 0.977 | ~40.23 - 41.24 | Below -60 |
| JP-10 | ~0.94 | Lower than VNB derivatives | - |
This table presents a comparison of properties for hydrocarbons derived from this compound functionalization, highlighting the improvements in energy density. Data compiled from multiple sources. researchgate.net
Other Functionalization Pathways for Tailored Reactivity
Beyond the synthesis of polyols and energetic hydrocarbons, the pendant vinyl group and the endocyclic double bond of VNB provide versatile handles for various other chemical modifications. researchgate.net These functionalization pathways allow for the tailoring of VNB's reactivity for specific applications, such as in polymer chemistry. researchgate.net
Notable functionalization reactions include:
Hydrogenation: Selective hydrogenation of the vinyl group can be performed. researchgate.net
Epoxidation: The double bonds can be converted to epoxide groups using reagents like m-chloroperoxybenzoic acid. researchgate.net
Thiol-en reactions: Thioacetic acid can be added across the double bonds, although this can sometimes be accompanied by isomerization of the vinyl group. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP): VNB can act as a monomer in ROMP. The strained norbornene ring undergoes polymerization while the vinyl group can participate in chain transfer, enabling the synthesis of branched copolymers. acs.org
Addition Polymerization: VNB can undergo vinyl-addition polymerization, typically reacting selectively at the more strained endocyclic double bond, leaving the pendant vinyl group intact for further post-polymerization modifications. researchgate.net
These diverse functionalization strategies underscore the importance of this compound as a versatile building block in materials science and synthetic chemistry. researchgate.netsmolecule.com
Advanced Academic Applications and Materials Science Research
Precursors for Specialty Polymers and Elastomers (e.g., EPDM)
5-Vinyl-2-norbornene (B46002) is a key component in the synthesis of specialty polymers and elastomers, most notably Ethylene-Propylene-Diene Monomer (EPDM) rubber. smolecule.comeneos-materials.com EPDM is a synthetic rubber known for its excellent resistance to heat, ozone, weathering, and steam. smolecule.comencyclopedia.pub In the production of EPDM, VNB serves as a third monomer, copolymerizing with ethylene (B1197577) and propylene. encyclopedia.pub The incorporation of VNB introduces sites of unsaturation into the polymer backbone, which allows for vulcanization (cross-linking), typically with sulfur-based systems. This cross-linking process is crucial for developing the elastic and durable properties of the final rubber material.
VNB can be used directly as a diene monomer in EPDM synthesis or can be isomerized to 5-ethylidene-2-norbornene (ENB), another widely used diene for this purpose. researchgate.netintratec.usresearchgate.net The choice between VNB and ENB can influence the polymerization kinetics and the final properties of the EPDM rubber. The presence of VNB or its isomer in the polymer chain imparts the necessary characteristics for demanding applications in the automotive industry (seals, hoses), roofing membranes, and industrial components. eneos-materials.comencyclopedia.pub
Monomers for High-Performance Materials
The rigid and bulky structure of the norbornene unit in VNB leads to polymers with unique characteristics, such as high thermal stability and transparency, making them suitable for a range of high-performance materials. scirp.orgscirp.orgnorbornene.ru
Polymers derived from norbornene-type monomers, known as polynorbornenes, are noted for their excellent optical properties, including high transparency and low birefringence. scirp.orgscirp.orgrsc.org These characteristics, combined with high thermal stability, make them valuable for optical applications. scirp.orgscirp.orgscirp.org Research has explored the use of these polymers in materials for optical fibers, lenses, and displays. scirp.orgscirp.orgscirp.org For instance, VNB has been used in the synthesis of copolymers for optical lenses. In one example, a copolymer of VNB and a polythiol monomer resulted in a transparent organic polymer material with a high refractive index of 1.579 and a high Abbe number, which are desirable properties for optical components. google.com
Polynorbornenes are considered promising materials for gas separation membranes due to their rigid polymer backbone, favorable thermal and chemical resistance, and the versatility of their chemistry. mdpi.comdntb.gov.uaresearchgate.netuq.edu.au The use of this compound in this field is a subject of active research. mdpi.comdntb.gov.uaresearchgate.net Studies have investigated the synthesis of VNB homopolymers and copolymers with norbornene via vinyl-addition polymerization to create materials for gas separation. mdpi.comresearchgate.net
Research indicates that the gas separation performance of these membranes can be precisely adjusted by controlling the VNB content in copolymers. mdpi.comdntb.gov.uaresearchgate.netuq.edu.au The vinyl group on the VNB monomer unit also provides a site for post-polymerization modification or crosslinking. mdpi.com While crosslinking of polyvinylnorbornene (pVNB) has shown little effect on gas separation performance, the ability to tune properties by altering the copolymer composition demonstrates a significant pathway for optimizing polynorbornenes for specific gas separation tasks. mdpi.comresearchgate.net
The inherent properties of VNB-based polymers, such as high thermal stability and mechanical strength, make them candidates for use as engineering plastics and high-performance coatings. rsc.orgcymitquimica.com These polymers can serve as an alternative to traditional engineering thermoplastics. rsc.org Research has focused on designing vinyl-addition polynorbornenes (VAPNBs) with tailored thermal properties. rsc.org By copolymerizing VNB with other norbornene monomers bearing different functional groups (alkyl, aryl), researchers have successfully created polymers with high glass transition temperatures (Tg > 150 °C) and large service windows between their glass transition and decomposition temperatures. rsc.org
Furthermore, VNB has been incorporated into ethylene terpolymers to enhance mechanical properties. rsc.org These materials, which combine ethylene with polar monomers and VNB, exhibit improved tensile strength and elongation compared to polyethylene (B3416737), making them suitable for advanced applications that require robust and durable plastics. rsc.org The crosslinkable nature of the VNB units further allows for the creation of thermoset materials with enhanced properties after vulcanization. rsc.org
Polymer Gas Separation Membranes
Development of Alicyclic Polyesters from this compound Derivatives
A significant area of advanced research involves using VNB as a precursor for rigid alicyclic diols to synthesize amorphous polyesters with enhanced thermal properties. rsc.orgrsc.org This approach aims to create high-performance polyesters that could serve as substitutes for materials like polycarbonate. researchgate.netrsc.org The core strategy is to incorporate the rigid cycloaliphatic structure of norbornene into the polyester (B1180765) backbone to restrict chain mobility and thereby increase the material's glass transition temperature (Tg). rsc.org
The process involves the chemical transformation of VNB into corresponding diols (two alcohol functional groups). rsc.orgrsc.org These VNB-derived diols are then used as monomers in polycondensation reactions with dicarboxylic acid derivatives, such as dimethyl terephthalate (B1205515) (DMT), to produce polyesters. rsc.orgrsc.org
The incorporation of diols derived from this compound into polyester structures has been shown to significantly enhance their thermal properties. rsc.orgrsc.org Specifically, these rigid alicyclic moieties lead to amorphous polyesters with high glass transition temperatures (Tg). rsc.orgrsc.org
Research has demonstrated that the Tg of these polyesters can be tuned based on the specific structure of the VNB-derived diol used. rsc.org Polymerization experiments have yielded polyesters with Tg values ranging from 75 °C to 103 °C. rsc.orgrsc.org Further studies have also explored creating copolyesters by introducing a second comonomer, such as the bio-based diol isosorbide, which resulted in amorphous copolyesters with promising Tg values ranging from 81 °C to 97 °C. rsc.orgrsc.org These high glass transition temperatures, which are substantially higher than that of standard polyesters like PET, confirm that using VNB derivatives is an effective strategy for developing a new class of heat-resistant engineering plastics. rsc.org
Table 1: Thermal Properties of Polyesters Derived from VNB-based Diols Data sourced from related research findings. rsc.org
| Polyester Type | Molecular Weight (Mn,rel, kg mol-1) | Polydispersity (Đ) | Decomposition Temp. (Td, °C) | Glass Transition Temp. (Tg, °C) |
|---|---|---|---|---|
| P4c (from linear VNB-diol) | 12.8 | 4.48 | 390 | 103 |
| P4 (from branched VNB-diol) | 8.81 | 2.50 | 384 | 75 |
| P4coIST (Copolyester with Isosorbide) | 7.37 | 1.83 | 363 | 97 |
Incorporation of Rigid Cyclic Structures into Polymer Backbones
The integration of rigid, cyclic moieties into polymer structures is a key strategy for developing advanced materials with enhanced thermal and mechanical properties. This compound (VNB) is a valuable monomer in this context due to its strained bicyclic norbornene ring system. When VNB is polymerized through its endocyclic double bond via vinyl-addition polymerization, the rigid norbornene structure is incorporated directly into the polymer backbone, leaving the vinyl group as a pendant side chain available for further modification. researchgate.net
This incorporation of the norbornene unit imparts significant rigidity to the polymer chain. The resulting vinyl-addition polynorbornenes exhibit several desirable characteristics, including high glass-transition temperatures (Tg), excellent thermal and chemical stability, and high transparency. norbornene.ru These properties are a direct consequence of the restricted rotation and bulky nature of the norbornene rings in the polymer backbone. For instance, amorphous polyesters derived from VNB-based diol monomers show enhanced thermal properties, making them potential substitutes for materials like polycarbonates. rsc.org
Furthermore, the presence of these cyclic structures influences the material's microporosity and gas transport properties. Modifications to the VNB-derived polymer, such as the cyclopropanation of the pendant vinyl groups, can lead to polymers with increased gas permeability. mdpi.com This makes them suitable for specialized applications like high-performance gas separation membranes. mdpi.com The ability to create copolymers of VNB with other monomers, such as norbornene itself, allows for the fine-tuning of material properties, including mechanical strength, thermal stability, and processability, to meet the demands of specific industrial applications. osti.gov
Research into High-Energy-Density Hydrocarbon Materials (derived from this compound)
This compound serves as a critical precursor in the synthesis of high-energy-density hydrocarbon (HEDH) materials, which are sought after as advanced liquid propellants. researchgate.netresearchgate.net The inherent ring strain in the norbornene structure of VNB contributes to a high heat of combustion, a primary requirement for HEDH fuels. mdpi.com Researchers have developed methods to convert VNB into more complex, energy-dense molecules through reactions such as Diels-Alder and cyclopropanation. researchgate.net
These chemical modifications aim to produce hydrocarbons with a combination of high density, low freezing point, and high volumetric net heat of combustion (V-NHOC), surpassing the performance of conventional jet fuels like JP-10. researchgate.netmdpi.com For example, hydrocarbons synthesized from VNB containing two norbornane (B1196662) moieties or a combination of norbornyl and cyclopropyl (B3062369) groups have demonstrated significantly higher energy densities than JP-10. researchgate.net The addition of strained cyclopropane (B1198618) rings, as seen in dicyclopropanated this compound (dcpVNB), further increases the energy content of the resulting molecule. researchgate.net
The systematic study of these VNB-derivatives has yielded promising candidates for next-generation propellants. Research findings highlight their advantageous physical and chemical properties, which are crucial for applications in volume-limited advanced aircraft and missiles. researchgate.netresearchgate.net
Table 1: Properties of High-Energy-Density Hydrocarbons Derived from this compound
| Property | Reported Value Range | Source Citation |
| Density | 0.856–1.0799 g/cm³ | researchgate.netresearchgate.net |
| Freezing Point | Below -60 °C to +15 °C | researchgate.netresearchgate.net |
| Energy Density | Up to 45.38 MJ/L | researchgate.netresearchgate.net |
| Kinematic Viscosity | Up to 1.89 mm²·s⁻¹ | researchgate.netresearchgate.net |
Theoretical and Computational Investigations of 5 Vinyl 2 Norbornene Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic landscape of VNB and its derivatives. These methods allow for the precise investigation of reaction pathways and intrinsic molecular properties.
The hydrogenation of 5-Vinyl-2-norbornene (B46002) is a complex process involving multiple steps and potential intermediates. Experimental studies show that the reaction proceeds through a parallel-sequential mechanism, forming (exo/endo)-2-vinylnorbornanes and (Z/E)-2-ethylidenenorbornanes before yielding the final (exo/endo)-2-ethylnorbornanes. researchgate.net Quantum chemical calculations using DFT (PBE/SBK level) have been employed to understand the subtleties of this process. researchgate.net These calculations have investigated the migration of the double bond in 2-vinylnorbornane intermediates on a model palladium cluster surface, suggesting a mechanism of an allylic nature. researchgate.net
The isomerization of VNB to 5-ethylidene-2-norbornene (ENB) has also been a subject of mechanistic investigation. Studies combining experimental techniques like Electron Paramagnetic Resonance (EPR) with theoretical analysis suggest that the reaction can proceed through a radical mechanism, providing a pathway distinct from traditional acid- or base-catalyzed routes. nih.gov DFT calculations are instrumental in modeling the potential energy surfaces of such radical-mediated pathways, helping to identify the most favorable transition states and intermediates.
DFT Studies on Reaction Mechanisms (e.g., hydrogenation, isomerization)
Multiscale Modeling of Vinyl-Addition Polynorbornenes
Vinyl-addition polymerization of norbornene monomers produces polymers (VAPNBs) with rigid backbones and high glass transition temperatures (Tg). mdpi.comnih.gov To understand and predict the macroscopic properties of these materials, researchers employ multiscale modeling, which bridges the gap from quantum-level accuracy to large-scale polymer chain behavior.
The stereochemistry of the polymer backbone has a profound impact on the material's final properties. Multiscale computational studies have been conducted to directly examine how different stereoisomers (e.g., meso and racemo) influence chain conformation and structure. mdpi.comtennessee.edu Molecular dynamics simulations reveal that chains with meso stereochemistry tend to form rigid, extended coils, resulting in amorphous materials. mdpi.comnih.gov In stark contrast, racemo chains are predicted to adopt highly helical, tubular conformations, which could promote assembly into crystalline structures. mdpi.comnih.gov These conformational differences directly affect the polymer's physical characteristics.
Table 1: Effect of Stereochemistry on Vinyl-Addition Polynorbornene Properties
| Stereochemistry | Predicted Chain Conformation | Potential Material Structure | Glass Transition Temperature (Tg) Range |
|---|---|---|---|
| Meso | Highly rigid, extended coils mdpi.comnih.gov | Amorphous mdpi.com | 550–600 K mdpi.comnih.gov |
| Racemo | Highly helical, tubular mdpi.comnih.gov | Crystalline mdpi.comnih.gov |
A successful multiscale modeling strategy for VAPNBs involves a synergistic use of DFT and classical force fields. mdpi.comnih.gov The process begins by developing accurate all-atom models of polymer oligomers. mdpi.com DFT is used to obtain reliable data on molecular geometries and energies, which serves as a benchmark. mdpi.com This quantum data is then used to select and fine-tune classical force fields, such as the Williams7B force field, which can simulate larger systems with much greater computational efficiency. mdpi.com These validated atomistic force fields are then used in detailed molecular dynamics simulations to predict chain conformations and melt structures. nih.gov Finally, to address very high molecular weight polymers, simpler coarse-grained models are developed that preserve the essential chemical architecture and dynamics established by the more detailed models. nih.govtennessee.edu
Effect of Stereochemistry on Polymer Properties and Conformations
Studies on Vinyl Carbocation Intermediates and their Reactivity
Vinyl carbocations are highly reactive, sp-hybridized intermediates that have been the subject of extensive theoretical and experimental study for decades. nih.govcaltech.edu Although their high energy made them historically difficult to harness, modern computational and synthetic methods have enabled their use in complex bond-forming reactions. nih.govescholarship.org
Theoretical studies have been crucial in understanding the structure, bonding, and unique reactivity of these intermediates. nih.gov A key reaction manifold is C-H insertion, where the vinyl cation forms a new carbon-carbon bond by inserting into an unactivated C-H bond. nih.govacs.org Computational investigations of these reactions have revealed that they often proceed through nonclassical, ambimodal transition structures. nih.gov Furthermore, computational modeling has been essential in verifying that certain catalytic reactions indeed proceed through a vinyl carbocation intermediate. This is particularly important in the development of enantioselective processes, where a bulky catalyst creates a chiral environment that controls the reactivity of the fleeting carbocation. acs.org
Intermolecular C-H Insertion Reactions and Reductive Friedel-Crafts Reactions
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms, transition states, and factors governing the selectivity of reactions involving strained bicyclic systems like this compound (VNB). These theoretical investigations provide molecular-level insights that are often difficult to obtain through experimental means alone.
Intermolecular C-H Insertion Reactions
The functionalization of C-H bonds is a cornerstone of modern organic synthesis, and transition-metal-catalyzed intermolecular C-H insertion represents a highly efficient strategy for C-C bond formation. The strained scaffold of norbornene and its derivatives, including VNB, makes them unique substrates in such transformations. Rhodium and palladium complexes are prominent catalysts for these reactions. fishersci.atnih.govnih.gov
DFT calculations provide critical data on the energetics of these steps. For instance, in a related palladium-catalyzed domino reaction with a norbornene derivative, the intermolecular alkene insertion step was computationally modeled. nih.gov The study revealed two possible pathways for the insertion, with the transition state energetics determining the favored route. nih.gov Such analyses explain the high stereoselectivity often observed in reactions with norbornene systems.
| Reaction Step | Pathway | Calculated Activation Barrier (kcal/mol) | Note |
| Intermolecular Alkene Insertion | Path c (favored) | 12.2 | In this orientation, the bridge-carbon atom of the norbornene moiety is positioned away from the plane, leading to lower steric hindrance. |
| Intermolecular Alkene Insertion | Path d (disfavored) | 17.3 | In this orientation, the bridge-carbon atom is located within the plane, resulting in higher steric repulsion. |
| Data derived from DFT calculations on a palladium-catalyzed methylcyclopropanation of a norbornene derivative, illustrating the energy differences in intermolecular insertion pathways. nih.gov |
The mechanism of C-H bond cleavage itself has been a major focus of theoretical work. The Concerted Metalation-Deprotonation (CMD) mechanism is often identified as a viable pathway in palladium- and rhodium-catalyzed functionalizations. nih.govrsc.org Computational models can compare the energy barriers of the CMD pathway against other possibilities like oxidative addition or electrophilic substitution, thereby clarifying the operative mechanism. nih.gov For rhodium-catalyzed reactions, computational studies have elucidated how the catalyst facilitates C-H activation, insertion of an alkene (such as the vinyl or norbornenyl group of VNB), and reductive elimination to furnish the final product. nih.govrsc.org These theoretical models are crucial for understanding and predicting the regioselectivity and stereoselectivity of C-H insertion into a complex molecule like this compound, which possesses multiple distinct C-H bonds and two reactive double bonds.
Reductive Friedel-Crafts Reactions
The Friedel-Crafts reaction is a classic method for forming C-C bonds via electrophilic aromatic substitution. A modern variant, the reductive Friedel-Crafts reaction, extends this logic to couple carbonyl compounds with arenes or alkenes in the presence of a Lewis acid and a reducing agent, avoiding the direct formation of a ketone. beilstein-journals.org Investigating the application of this reaction to an alkene system like this compound relies heavily on theoretical and computational modeling to predict its feasibility and mechanism.
A computational investigation into a reductive Friedel-Crafts reaction involving VNB would proceed through several key stages. DFT calculations are the method of choice for such studies. researchgate.netscielo.brrsc.org The first step involves modeling the activation of a carbonyl compound (e.g., an aldehyde) by a Lewis acid, such as aluminum chloride (AlCl₃). rsc.org This creates a highly electrophilic species.
The next critical stage is the computational modeling of the nucleophilic attack. Either the vinyl group or the endocyclic double bond of VNB can act as the nucleophile, attacking the activated carbonyl carbon. Theoretical calculations can determine the activation energy for both possibilities, predicting the regioselectivity of the initial C-C bond formation. This step leads to a carbocationic intermediate.
| Stage of Investigation | Computational Task | Information Gained |
| 1. Reactant Activation | Geometry optimization of Lewis acid-carbonyl complex. | Structure and electronic properties of the activated electrophile. |
| 2. C-C Bond Formation | Transition state search for the attack of VNB on the activated carbonyl. | Activation energy, regioselectivity (vinyl vs. endocyclic attack), and structure of the carbocation intermediate. |
| 3. Reduction | Transition state search for hydride transfer from the silane (B1218182) reducing agent to the carbocation. | Activation energy for the reduction step and confirmation of the final product structure. |
| 4. Overall Energetics | Calculation of the free energy profile for the entire reaction pathway. | Determination of the rate-limiting step and overall thermodynamic feasibility. |
| Conceptual outline for a DFT investigation of a reductive Friedel-Crafts reaction with this compound. |
Through such detailed computational analysis, a complete, step-by-step understanding of the reaction mechanism can be constructed, providing predictive power for designing new synthetic methods involving this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for 5-vinyl-2-norbornene (VNB), and how do reaction parameters influence yield and selectivity?
- Methodological Answer : The Diels-Alder reaction between cyclopentadiene (CPD) and 1,3-butadiene (BD) in supercritical carbon dioxide (scCO₂) is a widely studied synthesis route. Key parameters include:
- Temperature : Optimal yield (25%) and selectivity (52%) occur at 205°C (lower temperatures reduce by-product formation, e.g., tetrahydroindene (THI)) .
- Solvent : scCO₂ outperforms traditional solvents (e.g., hexane) by suppressing polymerization and enhancing selectivity (Table 1, entry 5) .
- Molar Ratio : A BD/CPD ratio of 1.2 maximizes conversion (44%) while avoiding excess BD waste .
Q. How can researchers characterize VNB and its derivatives to confirm structural integrity and purity?
- Methodological Answer :
- GC-MS : Quantify VNB and by-products (e.g., THI) using HP-5 capillary columns with flame ionization detection .
- NMR : Analyze vinyl proton signals (δ 5.0–6.0 ppm) and norbornene backbone protons (δ 1.5–3.0 ppm) to confirm regioselectivity .
- IR Spectroscopy : Monitor C=C stretching vibrations (~1650 cm⁻¹) and norbornene ring deformations (~700 cm⁻¹) for structural validation .
Q. What safety protocols are critical for handling VNB in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks (R20: harmful if inhaled) .
- Protective Equipment : Wear nitrile gloves, goggles, and flame-resistant lab coats (VNB is flammable: R10) .
- Storage : Store at 2–8°C in airtight containers to prevent degradation and dimerization .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported VNB reaction yields under varying catalytic or solvent conditions?
- Methodological Answer :
- Data Contradiction Analysis : Compare scCO₂ vs. solvent-free systems. For example, solvent-free conditions yield higher CPD conversion (64%) but lower VNB selectivity due to thermal dimerization .
- Statistical Tools : Use ANOVA to evaluate temperature and pressure effects on yield variability (e.g., THI formation increases sharply above 205°C) .
- Reproducibility : Document CO₂ density (0.25 g/cm³) and reactor volume (50 mL autoclave) to standardize scCO₂ experiments .
Q. What strategies optimize VNB copolymerization with propene for functional polyolefins?
- Methodological Answer :
- Catalyst Selection : rac-C₂H₄(Ind)₂ZrCl₂ achieves high VNB incorporation (up to 12 mol%) due to steric tolerance for bulky monomers .
- Kinetic Studies : Monitor chain-transfer rates to balance VNB insertion vs. propene propagation (e.g., 1H NMR tracks copolymer composition) .
- Post-Polymerization Functionalization : Hydroboration-oxidation of vinyl groups introduces polar moieties (e.g., hydroxyls) without backbone degradation .
Q. How do radical cation intermediates influence VNB’s radiation-chemical behavior, and what implications arise for polymer stability?
- Methodological Answer :
- Radical Trapping : Use ESR spectroscopy to identify VNB radical cations (g ≈ 2.003) formed under γ-irradiation .
- Polymer Degradation Pathways : Analyze IR shifts (e.g., C=C bond loss at 1650 cm⁻¹) to correlate radical stability with crosslinking efficiency .
- Computational Modeling : DFT calculations predict regioselectivity in radical addition (e.g., preference for exo over endo isomers) .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for interpreting conflicting data on VNB isomerization kinetics?
- Methodological Answer :
- Error Analysis : Apply the Monte Carlo method to quantify uncertainty in Arrhenius parameters (e.g., activation energy ±5 kJ/mol) .
- Bayesian Inference : Model competing pathways (e.g., thermal vs. catalytic isomerization) using Markov Chain Monte Carlo (MCMC) sampling .
- Open Data : Share raw GC-MS files and reaction logs via repositories like Zenodo to enable cross-validation .
Q. How can researchers ensure reproducibility in VNB-based polymerization studies?
- Methodological Answer :
- Detailed Protocols : Specify catalyst activation steps (e.g., MAO cocatalyst ratios) and monomer purification (distillation under N₂) .
- Code Sharing : Publish MATLAB/Python scripts for molecular weight distribution analysis (SEC curves) .
- Negative Controls : Report blank runs (no catalyst) to confirm absence of thermal polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
